Mutant IDH1 Enzyme Inhibition: Head‑to‑Head Ki Comparison with Ethylamino Analog
In a direct biochemical assay measuring NADPH consumption, the target compound demonstrated a Ki of 4.5 µM against the IDH1 R132H mutant and 6.6 µM against the R132C mutant [REFS‑1]. By contrast, the ethylamino analog (4‑(2‑(ethylamino)ethoxy)-1,6‑dimethylpyridin‑2(1H)-one hydrochloride) showed a Ki of 11.2 µM for R132H under identical conditions, reflecting a 2.5‑fold loss in potency attributable to the larger N‑alkyl substituent [REFS‑2]. This quantitative difference underscores the importance of the methylamino group for optimal active‑site complementarity.
| Evidence Dimension | Inhibition constant (Ki) against recombinant IDH1 R132H mutant |
|---|---|
| Target Compound Data | Ki = 4.5 µM (4500 nM) |
| Comparator Or Baseline | 4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride: Ki = 11.2 µM |
| Quantified Difference | 2.5‑fold more potent (lower Ki) for the methylamino compound |
| Conditions | Inhibition of human IDH1 R132H mutant expressed in E. coli BL21-CodonPlus, assessed as reduction in NADPH consumption |
Why This Matters
A 2.5‑fold potency advantage directly impacts the concentration required to achieve target engagement in cellular and in‑vivo models, reducing off‑target risk and improving the therapeutic window.
- [1] BindingDB. (2024). Ki data for CHEMBL3343434: Inhibition of human IDH1 R132H (4.50E+3 nM) and R132C (6.60E+3 nM). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50029556 View Source
- [2] PubChem. (2024). Biological Test Summary for 4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (Ki = 11.2 µM for IDH1 R132H). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/86262340 View Source
